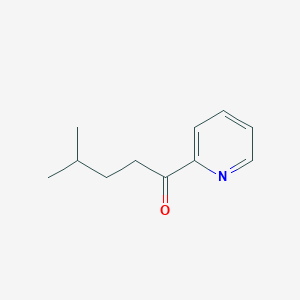

3-Methylbutyl 2-pyridyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGCJJJARKYTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454976 | |

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95188-18-4 | |

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Class of Pyridyl Ketones

3-Methylbutyl 2-pyridyl ketone belongs to the larger family of pyridyl ketones, organic compounds defined by the presence of a ketone functional group attached to a pyridine (B92270) ring. The defining features of this compound are its 2-pyridyl group, where the substituent is at the carbon atom adjacent to the ring nitrogen, and a five-carbon, branched alkyl chain (an isopentyl group) terminating in the carbonyl group. wikipedia.org

The molecular architecture, combining an electron-deficient aromatic pyridine ring with an electrophilic carbonyl carbon, provides multiple sites for chemical interactions. wikipedia.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the ketone group can participate in a variety of nucleophilic addition and condensation reactions. The branched 3-methylbutyl group, being lipophilic, can influence the molecule's solubility and how it interacts with biological systems.

This compound is a structural isomer of other methylbutyl pyridyl ketones, such as 2-methylbutyl 2-pyridyl ketone, differing only in the branching point of the methyl group on the alkyl chain. wikipedia.org This subtle structural variance can lead to different physical properties and biological activities. The general properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | 4-methyl-1-pyridin-2-ylpentan-1-one |

| CAS Number | 95188-18-4 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents, moderately soluble in water |

| InChI Key | NMGCJJJARKYTJK-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. wikipedia.org

Significance of Pyridyl Ketone Structures in Organic Synthesis and Coordination Chemistry

The pyridyl ketone motif is a cornerstone in both synthetic and materials chemistry due to its versatile reactivity and coordination capabilities.

In organic synthesis , pyridyl ketones are valuable intermediates. They are key starting materials in the Kröhnke pyridine (B92270) synthesis, a method for creating highly substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgpharmaguideline.com This reaction is significant for building complex pyridine-containing molecules found in many natural products and pharmaceuticals. wikipedia.org Furthermore, the ketone group can be readily transformed. For instance, the asymmetric hydrogenation of 2-pyridyl ketones is a well-established method for producing chiral pyridyl-substituted secondary alcohols, which are important structural motifs in pharmaceuticals like rimegepant. rsc.orgrsc.org Various catalytic systems, often employing iridium, rhodium, or ruthenium, have been developed to achieve high enantioselectivity in these reductions. rsc.orgacs.orgresearchgate.netacs.org Nickel-catalyzed reductive coupling reactions that utilize 2-pyridyl esters (derived from the corresponding ketones) also provide a universal method for synthesizing a wide range of other ketones. rsc.org

In coordination chemistry , the 2-pyridyl ketone structure is a highly effective chelating ligand. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can bind to a metal ion, forming a stable five-membered ring. This chelating ability makes them valuable for stabilizing metal ions and constructing complex coordination compounds. The well-studied ligand, di-2-pyridyl ketone, demonstrates the rich chemistry of this class. In the presence of metal ions and water or alcohols, it can undergo nucleophilic addition at the carbonyl carbon to form gem-diol or hemiacetal derivatives. mdpi.comresearchgate.net The deprotonated forms of these derivatives are exceptionally versatile bridging ligands, capable of linking multiple metal centers to form large, polynuclear coordination clusters with unique structural topologies and interesting magnetic properties, such as single-molecule magnets. mdpi.comresearchgate.net This reactivity has been explored with a variety of transition metals, including manganese, nickel, and copper, leading to the discovery of novel cluster compounds. mdpi.commdpi.com Derivatives of pyridyl ketones, such as oximes and hydrazones, also serve as versatile ligands for creating coordination polymers and sensors. uwi.edunih.gov

Research Trajectories and Gaps for 3 Methylbutyl 2 Pyridyl Ketone

Palladium-Catalyzed Cross-Coupling Approaches for 2-Pyridyl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov Their application in the synthesis of 2-pyridyl ketones, particularly through the activation of ester derivatives, represents a significant advancement over traditional methods.

Coupling of 2-Pyridyl Esters with Organoboron Compounds

A novel and efficient method for ketone synthesis involves the palladium-catalyzed cross-coupling of 2-pyridyl esters with organoboron compounds, such as boronic acids. organic-chemistry.orgacs.org This approach is notable for its mild reaction conditions and its tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov The use of 2-pyridyl esters is critical, as the pyridine nitrogen atom plays a crucial role in coordinating to the palladium catalyst, thereby facilitating the reaction. organic-chemistry.orgacs.org

This synthetic route has been successfully applied to a range of aromatic and aliphatic esters, although yields for aliphatic variants were noted to be slightly lower. organic-chemistry.org The reaction accommodates various organoboron compounds, including those that are rarely used in other coupling reactions, such as benzylboron compounds. organic-chemistry.orgacs.org Key to the success of this method is the selection of the palladium catalyst and ligands, with complexes like palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with triphenylphosphine (B44618) (PPh₃) proving effective. organic-chemistry.org

Table 1: Palladium-Catalyzed Coupling of 2-Pyridyl Esters with Organoboron Reagents

| 2-Pyridyl Ester | Organoboron Reagent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Pyridyl benzoate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 98 | organic-chemistry.org |

| 2-Pyridyl 4-methoxybenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 95 | organic-chemistry.org |

| 2-Pyridyl hexanoate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 71 | organic-chemistry.org |

This table presents selected examples from the literature to illustrate the scope of the reaction.

Mechanistic Considerations of Palladium-Catalyzed Pathways

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.gov The synthesis of ketones from 2-pyridyl esters and organoboron compounds follows this fundamental pathway, which involves three key elementary steps: nih.gov

Oxidative Addition : The cycle initiates with the oxidative addition of the 2-pyridyl ester to a coordinatively unsaturated palladium(0) species. The coordination of the pyridyl nitrogen to the palladium center is believed to be essential for this C(acyl)-O bond cleavage to occur efficiently. nih.gov This forms a Pd(II) acyl intermediate.

Transmetalation : The organoboron reagent then undergoes transmetalation with the Pd(II) intermediate. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the pyridyloxy group.

Reductive Elimination : The final step is the reductive elimination of the two organic groups (the acyl group and the group from the organoboron reagent) from the palladium center. This forms the desired ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.orgnih.gov

The stability of certain organoboron reagents, like 2-pyridylboronic acids, can be a challenge due to rapid protodeboronation. nih.govrsc.org Using more stable derivatives, such as pinacol (B44631) boronate esters or N-phenyldiethanolamine (PDEA) boronates, can mitigate this issue and improve reaction outcomes. nih.govresearchgate.net

Alternative Synthetic Routes for Alkyl Pyridyl Ketones

Beyond palladium-catalyzed cross-couplings, other synthetic strategies have been developed for the preparation of alkyl pyridyl ketones. These alternative routes, including redox-neutral couplings and Grignard additions, provide valuable options for chemists, offering different reactivity patterns and substrate compatibility.

Redox-Neutral Ketone Synthesis via Coupling of Alkenes and Amides

A novel, metal-free approach to ketone synthesis involves the direct hydroacylation of alkenes using secondary amides. researchgate.netchemrxiv.org This redox-neutral method offers an orthogonal reactivity profile compared to traditional metal-catalyzed reactions. chemrxiv.org The process typically involves the activation of a secondary amide, for example with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive intermediate. This intermediate then couples with an alkene to generate the ketone product after hydrolysis. chemrxiv.org

This strategy avoids the need for transition metal catalysts and circumvents common side reactions like decarbonylation that can plague metal-catalyzed hydroacylations of aldehydes. researchgate.netchemrxiv.org The method represents a significant conceptual advance, turning readily available amides and alkenes into valuable ketone products. chemrxiv.org

Targeted Grignard Addition and Deprotection Strategies for Ketone Formation

A classic and highly effective method for synthesizing pyridyl ketones is the addition of an organometallic reagent, such as a Grignard reagent, to a pyridine-based electrophile. google.comgoogle.com A common strategy involves the reaction of a suitable Grignard reagent with 2-cyanopyridine. google.comresearchgate.net

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. masterorganicchemistry.com This forms a stable intermediate metalloimine salt. organic-chemistry.org Subsequent acidic aqueous workup hydrolyzes this intermediate to furnish the final ketone product. masterorganicchemistry.com This method is widely used due to the commercial availability of various Grignard reagents and substituted 2-cyanopyridines. However, the highly reactive nature of Grignard reagents necessitates strict anhydrous and oxygen-free reaction conditions. google.comgoogle.com

Table 2: Synthesis of Pyridyl Ketones via Grignard Reagents

| Pyridine Substrate | Grignard Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyanopyridine | Phenylmagnesium bromide | Ether, then H₃O⁺ workup | 2-Benzoylpyridine | 85 | google.com |

| 2-Cyanopyridine | p-Chlorobromobenzene Grignard | Ether, <0°C, N₂ atmosphere | (4-chlorophenyl)(pyridin-2-yl)ketone | N/A | google.com |

This table provides examples of ketone synthesis using Grignard reagents and different pyridine-based starting materials. N/A indicates data not available in the cited source.

Derivatization Strategies for Pyridyl Ketones

Derivatization is a technique used to convert a compound into a product of similar structure, known as a derivative, to alter its chemical properties for analysis or to create new molecules. wikipedia.org Pyridyl ketones, possessing a reactive carbonyl group, can be readily derivatized through several standard reactions. wikipedia.orggcms.cz

Common derivatization strategies for the ketone functional group include:

Formation of Hydrazones : Reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) produces highly crystalline 2,4-dinitrophenylhydrazones, which have historically been used for the identification and characterization of ketones. wikipedia.org

Reduction to Alcohols : The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation : Oxidation of the ketone can lead to various products, though it often requires harsh conditions and may result in ring opening or other side reactions.

Acylation and Alkylation : While more common for alcohols and amines, derivatization can sometimes target positions alpha to the carbonyl group after enolate formation. gcms.cz

Formation of Oximes : Reaction with hydroxylamine (B1172632) or its derivatives (e.g., o-alkylhydroxylamine HCl) converts the ketone into an oxime, which can be useful for purification or further functionalization. gcms.cz

These derivatization reactions are essential for qualitative analysis, improving chromatographic separation and detection, and for the synthesis of new, more complex molecules from a pyridyl ketone scaffold. wikipedia.orgnih.gov

An in-depth analysis of the molecular structure of this compound has been achieved through a variety of sophisticated spectroscopic techniques. These methods, including vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, provide a comprehensive picture of the compound's atomic arrangement and electronic environment.

Computational Chemistry and Theoretical Investigations of 3 Methylbutyl 2 Pyridyl Ketone

Conformational Analysis and Molecular Dynamics Simulations

Without access to primary research data from computational studies on this specific molecule, any attempt to generate the requested content, including data tables and detailed research findings, would be speculative and would not meet the required standards of scientific accuracy.

A comprehensive article on the computational chemistry of 3-Methylbutyl 2-pyridyl ketone would require dedicated research involving de novo calculations using appropriate quantum chemistry software packages. Such a study would be necessary to generate the optimized geometries, vibrational frequencies, molecular orbital energies, electrostatic potential maps, and conformational landscapes that would form the basis of the requested article.

Ab Initio Molecular Orbital Studies of Catalytic Reaction Mechanisms

While direct ab initio molecular orbital studies specifically targeting the catalytic reaction mechanisms of this compound are not extensively documented in the literature, valuable insights can be drawn from computational investigations of analogous 2-pyridyl ketone systems. Density Functional Theory (DFT), a prominent computational method, has been effectively utilized to elucidate the intricacies of catalytic cycles involving similar compounds, such as in the transfer hydrogenation of ketones catalyzed by transition metal complexes. These theoretical studies are instrumental in mapping out reaction pathways, identifying transition states, and determining the energetics of each step in a catalytic process.

Research findings on the transfer hydrogenation of various ketones, including the structurally related 2-acetylpyridine, mediated by iron(II) and nickel(II) complexes, offer a clear example of the explanatory power of these computational methods. rsc.org DFT calculations have been employed to model the proposed catalytic cycle, providing a step-by-step energetic profile of the reaction. This allows for a detailed understanding of the mechanism, including the coordination of the ketone to the metal center, the hydrogen transfer step, and the release of the alcohol product.

The following interactive data table presents the calculated relative Gibbs free energies (ΔG) for the intermediates in a proposed catalytic cycle for the transfer hydrogenation of a ketone with an iron(II) complex, based on the findings from computational studies on related systems. rsc.org

Table 1: Relative Gibbs Free Energies of Intermediates in a Proposed Catalytic Cycle

| Intermediate | Description | Relative Gibbs Free Energy (ΔG) in kcal/mol |

|---|---|---|

| A | Pre-catalyst | 0.0 |

| B | Active Catalyst | -5.5 |

| C | Catalyst-Isopropanol Complex | -10.1 |

| D | Iron Hydride Species + Acetone | -1.2 |

| E | Iron Hydride-Ketone Complex | -12.5 |

| F | Product Precursor Complex | -20.8 |

| G | Catalyst-Alcohol Product Complex | -16.0 |

These theoretical investigations, by providing detailed energetic and structural information, complement experimental studies and offer a deeper understanding of the catalytic reaction mechanisms at a molecular level. rsc.org The insights gained from such ab initio and DFT studies on analogous pyridyl ketones are crucial for the rational design of more efficient catalysts and for optimizing reaction conditions for ketones like this compound.

Reactivity and Reaction Pathways of 3 Methylbutyl 2 Pyridyl Ketone

Nucleophilic Additions to the Ketone Carbonyl Group

The carbonyl carbon of 3-Methylbutyl 2-pyridyl ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles. openochem.orgmasterorganicchemistry.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openochem.orglibretexts.org The reaction can proceed under both acidic and basic conditions, with the specific pathway depending on the nature of the nucleophile and the reaction environment. openochem.org

In the presence of water, pyridyl ketones can undergo hydration to form gem-diols. This reversible reaction involves the nucleophilic addition of a water molecule to the carbonyl carbon. conicet.gov.arlibretexts.org The equilibrium between the ketone and the gem-diol is influenced by the electronic properties of the pyridine (B92270) ring and the solvent environment. conicet.gov.arresearchgate.net For instance, studies on formylpyridine and related compounds have shown that the position of the carbonyl group on the pyridine ring and the acidity of the medium can significantly affect the extent of hydration. conicet.gov.arresearchgate.net

Similarly, in the presence of alcohols, this compound can form hemiacetal derivatives through the nucleophilic addition of an alcohol molecule. libretexts.org This reaction is also reversible and is often catalyzed by either an acid or a base. The formation of hemiacetals is an important pathway in organic synthesis, providing a route to acetals upon further reaction with another alcohol molecule. libretexts.org Research on di-2-pyridyl ketone has demonstrated the formation of stable hemiacetal structures within coordination complexes, where the metal center facilitates the nucleophilic attack of the alcohol. acs.orgmdpi.com

Table 1: Equilibrium of Pyridyl Carbonyl Compounds with Water and Alcohols

| Pyridyl Compound | Reactant | Product | Conditions | Observations | Reference(s) |

|---|---|---|---|---|---|

| Formylpyridine Isomers | Water | Gem-diol | Aqueous solution | Position of formyl group affects hydration equilibrium. | conicet.gov.arresearchgate.net |

| Di-2-pyridyl ketone | Water | Gem-diol | Aqueous solution, solid state | Gem-diol form can be isolated, especially in the presence of acid. | conicet.gov.arrsc.org |

| Di-2-pyridyl ketone | Ethanol (B145695) | Hemiacetal | In situ in Pd(II) complex | Nucleophilic addition of ethanol to the carbonyl group is facilitated by coordination. | acs.org |

| Pyridoxal-5'-phosphate | Water | Gem-diol | Aqueous solution, solid state | Predominantly exists in the gem-diol form. | conicet.gov.ar |

The reactivity of the carbonyl group in pyridyl ketones can be significantly altered upon coordination to a metal center. The nitrogen atom of the pyridine ring acts as a Lewis base, readily coordinating with various transition metals. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com

A variety of nucleophiles, including water, alcohols, and amines, have been shown to add to the carbonyl group of coordinated pyridyl ketones. mdpi.com For example, the reaction of di-2-pyridyl ketone with certain transition metal salts in the presence of water or alcohols leads to the formation of complexes containing the gem-diol or hemiacetal form of the ligand. mdpi.comrsc.org These reactions highlight the role of the metal ion in activating the ketone and stabilizing the resulting addition product. The coordination environment provides a template for the nucleophilic attack and can influence the stereochemistry of the addition product.

Catalytic Hydrogenation and Reduction Reactions of Pyridyl Ketones

The reduction of the ketone functionality in this compound to the corresponding secondary alcohol is a synthetically important transformation. This can be achieved through various catalytic hydrogenation and reduction methods, often with high efficiency and stereoselectivity.

Transfer hydrogenation is a widely used method for the reduction of ketones, employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. wikipedia.orgdergipark.org.trnih.gov Various transition metal complexes, particularly those of ruthenium, rhodium, and iridium, have proven to be highly effective for the transfer hydrogenation of pyridyl ketones. nih.govresearchgate.netukzn.ac.zaukzn.ac.za

The catalytic cycle typically involves the formation of a metal hydride species, which then transfers a hydride to the carbonyl carbon of the ketone. nih.govdiva-portal.org The presence of the pyridine nitrogen can influence the catalytic activity, as it can coordinate to the metal center and modulate its electronic and steric properties. researchgate.net Chiral ligands can be incorporated into the metal complex to achieve asymmetric transfer hydrogenation, leading to the formation of enantioenriched alcohols. wikipedia.orgproquest.comresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Transfer Hydrogenation of Pyridyl Ketones

| Catalyst System | Hydrogen Donor | Substrate | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Ru(II) with pyridine-aminoalcohol ligands | Isopropanol | Aromatic ketones | Secondary alcohols | Good activity, with steric effects of the ligand influencing performance. | dergipark.org.tr |

| Iridium complexes with pyridyl-sulfonamide ligands | 2-propanol | Ketones | Alcohols | Operates via a metal-ligand cooperative mechanism. | nih.gov |

| Iron(II) and Nickel(II) complexes with (pyrazolylmethyl)pyridine ligands | Isopropanol | Acetophenone | 1-Phenylethanol | Iron(II) complexes were generally more active than their nickel(II) analogues. | ukzn.ac.zaukzn.ac.za |

| Cobalt-catalyzed reduction | Formate (B1220265) | 2-Pyridyl ketones | 2-Pyridyl alcohols | Highly selective due to chelation of the ketone substrate with cobalt. | researchgate.net |

Ruthenium complexes are among the most extensively studied catalysts for the hydrogenation of ketones, including pyridyl ketones. acs.orgacs.orgnih.gov The mechanism of these reactions can vary depending on the specific catalyst and reaction conditions. One common mechanism is the "metal-ligand bifunctional" pathway, where both the metal center and a coordinated ligand participate in the hydrogen transfer process. diva-portal.orgbath.ac.ukresearchgate.net

In this mechanism, the ruthenium catalyst, often containing an amine or amido ligand, facilitates the heterolytic cleavage of dihydrogen or the dehydrogenation of a hydrogen donor. nih.govbath.ac.uk The resulting ruthenium hydride and the protonated ligand then act in concert to reduce the ketone. diva-portal.org Kinetic studies, often employing techniques like in situ NMR spectroscopy, have been instrumental in elucidating the intricate steps of the catalytic cycle, including catalyst activation, substrate binding, hydrogen transfer, and potential deactivation pathways. bath.ac.ukresearchgate.net The rate of hydrogenation can be influenced by factors such as hydrogen pressure, temperature, and the nature of the solvent and base used. acs.org

Biocatalysis offers a green and highly selective alternative for the reduction of prochiral ketones to chiral alcohols. nih.govmdpi.com Enzymes, particularly oxidoreductases found in microorganisms like yeast and bacteria, can catalyze the reduction of ketones with excellent enantioselectivity. wikipedia.orgnih.govbohrium.com These enzymatic reductions typically utilize whole-cell systems, which provide the necessary cofactors (such as NADH or NADPH) and a system for their regeneration. mdpi.comnih.govbohrium.com

The application of biocatalysts for the reduction of pyridyl ketones can provide access to enantiomerically pure pyridyl alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The substrate scope of these biocatalytic reductions is broad, and various microorganisms have been screened to find catalysts with high activity and selectivity for specific ketones. mdpi.comnih.gov The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is determined by the specific enzyme used. mdpi.com

Table 3: Biocatalytic Reduction of Prochiral Ketones

| Biocatalyst | Reaction Type | Substrate Class | Product Class | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Whole cells (e.g., yeast, bacteria) | Asymmetric reduction | Prochiral ketones | Chiral secondary alcohols | High enantioselectivity, mild reaction conditions, internal cofactor regeneration. | mdpi.comnih.govbohrium.com |

| Plant cells (e.g., Daucus carota) | Asymmetric reduction | Prochiral ketones | Chiral secondary alcohols | Green alternative to chemical methods. | nih.gov |

| Isolated oxidoreductases | Asymmetric reduction | Prochiral ketones | Chiral secondary alcohols | High specificity and selectivity. | nih.gov |

Enzymatic Reduction Pathways of β-Keto Intermediates

The biocatalytic asymmetric reduction of prochiral ketones, such as this compound, represents a highly efficient and environmentally sustainable method for synthesizing optically active alcohols. nih.gov These chiral alcohols are valuable building blocks in the pharmaceutical and chemical industries. nih.govresearchgate.net The transformation is primarily facilitated by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which belong to the oxidoreductase family. researchgate.net These enzymes catalyze the stereoselective reduction of a ketone's carbonyl group to a hydroxyl group, creating a new chiral center with high fidelity. nih.gov

The core of this enzymatic pathway involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, either reduced nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl carbon of the ketone substrate. google.comgoogleapis.com As the ketone is reduced, the cofactor is oxidized to NAD+ or NADP+. For the reaction to proceed to completion, the catalytic cycle must include a cofactor regeneration system. In whole-cell biocatalysis, this regeneration is handled by the cell's own metabolic pathways. nih.gov For reactions using isolated enzymes, a secondary enzyme, such as glucose dehydrogenase or formate dehydrogenase, is often added along with a co-substrate (e.g., glucose, formate) to continuously replenish the supply of NADH or NADPH. googleapis.com

The stereochemical outcome of the reduction is a critical aspect of the pathway and is dictated by the specific enzyme used. The stereoselectivity is often described by Prelog's rule, which provides a model for predicting the configuration of the resulting alcohol. According to this rule, the enzyme orients the ketone substrate so that the hydride is delivered to one specific face of the carbonyl group.

Prelog Pathway: Reduction following Prelog's rule typically involves the hydride attacking the Re-face of the carbonyl, yielding an (S)-alcohol. A majority of known ketoreductases follow this pathway.

Anti-Prelog Pathway: A smaller number of enzymes exhibit the opposite selectivity, delivering the hydride to the Si-face to produce an (R)-alcohol. mdpi.com The discovery of robust anti-Prelog biocatalysts, such as the strain Bacillus cereus TQ-2, has expanded the toolbox for accessing both enantiomers of a target chiral alcohol. mdpi.com

The choice of biocatalyst—whether a whole microbial cell or a purified enzyme—is crucial as it determines the activity, selectivity, and substrate scope of the reaction. While direct enzymatic reduction data for this compound is not extensively documented, the behavior of various biocatalysts on structurally similar aromatic and pyridyl ketones provides a strong indication of the expected reaction pathways and outcomes. Research has shown that a wide array of microorganisms and their isolated enzymes can effectively reduce such ketones with high conversion and excellent enantioselectivity. nih.govnih.gov

The following table summarizes the performance of various whole-cell biocatalysts in the asymmetric reduction of analogous prochiral ketones, illustrating the typical results achievable through these enzymatic pathways.

Table 1: Performance of Whole-Cell Biocatalysts on Prochiral Ketones

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Stereochemistry |

|---|---|---|---|---|---|

| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99 | >99 | (S) - Prelog |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | >99 | >99 | (R) - anti-Prelog |

| Saccharomyces carlbergensis | Benzoyl acetonitrile | (S)-3-Hydroxy-3-phenylpropanenitrile | 85 | 98 | (S) - Prelog |

| Rhodotrula glutinis | 1-Acetylnaphthalene | (S)-1-(Naphthalen-1-yl)ethan-1-ol | 94 | 99 | (S) - Prelog |

This interactive table is based on data from studies on analogous ketones to illustrate the potential pathways for this compound. nih.govmdpi.com

Ultimately, the enzymatic reduction pathway for a β-keto intermediate like this compound is governed by the selection of the enzyme, which controls the stereochemical direction of the hydride attack, and the implementation of an effective cofactor regeneration system to drive the reaction to completion.

Coordination Chemistry and Ligand Properties of 3 Methylbutyl 2 Pyridyl Ketone

Coordination Modes of Pyridyl Ketones in Metal Complexes

The versatility of pyridyl ketones as ligands stems from the presence of three potential donor atoms: the two pyridyl nitrogen atoms and the carbonyl oxygen atom. This allows for several coordination modes, which can be influenced by the metal ion, the solvent system, and the reaction conditions.

Monodentate, Chelating, and Bridging Coordination Architectures

Pyridyl ketones, such as the analogue di-2-pyridyl ketone, can coordinate to metal centers in several distinct ways:

Monodentate Coordination: In this mode, the ligand binds to a single metal center through one of the pyridyl nitrogen atoms (κ¹-N). This is less common but can occur when other, stronger ligands saturate the metal's coordination sphere.

Chelating Coordination: This is a more prevalent coordination mode.

N,N'-Bidentate Chelating: The ligand coordinates to a single metal center through both pyridyl nitrogen atoms, forming a stable chelate ring. This is often seen in mononuclear complexes.

N,O-Bidentate Chelating: The ligand binds through one pyridyl nitrogen and the carbonyl oxygen. This mode is particularly important in the context of the in situ reactivity of the ligand.

Bridging and Chelating Coordination: The ligand can bridge two metal centers while also chelating to one or both of them. A common example is the µ₂-κ²N,O:κ²O,N' mode, where the ligand bridges two metal ions.

The coordination of the pyridyl ketone to a metal ion, particularly through the carbonyl oxygen, enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is central to the in situ transformations discussed below.

Reactivity of Coordinated Ligands and In Situ Transformations

A hallmark of the coordination chemistry of 2-pyridyl ketones is the susceptibility of the coordinated carbonyl group to nucleophilic attack. This reactivity leads to the formation of new, modified ligands in situ, which are often responsible for the assembly of high-nuclearity metal clusters.

When reactions are carried out in the presence of water or alcohols (ROH), the coordinated ketone can be transformed into a gem-diol or a hemiacetal, respectively. These transformations are summarized below:

(py)₂CO + H₂O ⇌ (py)₂C(OH)₂ (gem-diol form)

(py)₂CO + ROH ⇌ (py)₂C(OR)(OH) (hemiacetal form)

These neutral gem-diol and hemiacetal derivatives can then be deprotonated, typically by adding a base to the reaction mixture, to form monoanionic or dianionic ligands:

(py)₂C(OH)₂ ⇌ [(py)₂C(OH)O]⁻ + H⁺

[(py)₂C(OH)O]⁻ ⇌ [(py)₂C(O)₂]²⁻ + H⁺

(py)₂C(OR)(OH) ⇌ [(py)₂C(OR)O]⁻ + H⁺

These anionic, alkoxide-containing ligands are exceptionally effective bridging ligands. The deprotonated oxygen atoms can bridge multiple metal centers, leading to the formation of polynuclear coordination clusters with intricate core structures, such as cubane-like [M₄O₄] cores. rsc.orgresearchgate.net The ability of these in situ generated ligands to adopt a multitude of bridging coordination modes (ranging from µ₂ to µ₅) is a primary reason for the vast structural diversity observed in the chemistry of pyridyl ketone complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Methylbutyl 2-pyridyl ketone and its analogues typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent can be critical, as it may participate in the in situ transformation of the ligand.

Formation of Transition Metal and Lanthanide Coordination Clusters

The reaction of di-2-pyridyl ketone with transition metal salts in aqueous or alcoholic solutions, often in the presence of a base, readily yields polynuclear clusters. For instance, a series of cubane-type [M₄O₄]ⁿ⁺ complexes with M = Mn(II), Co(II), Ni(II), Zn(II), or Cd(II) have been synthesized using the in situ generated monoanion of the gem-diol form of di-2-pyridyl ketone. rsc.orgresearchgate.net

A typical synthesis involves adding an acetonitrile solution of the pyridyl ketone to an aqueous solution of a metal salt (e.g., MnCl₂·4H₂O). Subsequent addition of a base like NaOH promotes the formation of the gem-diolate ligand, leading to the crystallization of the cluster, such as [Mn₄((py)₂C(OH)O)₄Cl₄]. rsc.org

Similarly, lanthanide complexes can be synthesized, often resulting in mononuclear or dinuclear species depending on the reaction conditions. For example, reacting an erbium(III) salt with di-2-pyridyl ketone in alcohols like methanol or ethanol (B145695) results in the formation of mononuclear complexes such as [Er(NCS)₃{(py)₂C(OR)(OH)}₃] (R = Me, Et), where the neutral hemiacetal form of the ligand is present. sinodoschemistry.com The introduction of a base into this system can lead to the deprotonation of the hemiacetal and the formation of a dinuclear complex, for instance, [Er₂(NCS)₃{(py)₂C(OMe)O}₃(MeOH)], where the deprotonated ligands bridge the two erbium centers. sinodoschemistry.com

Utilization of Pyridyl Ketone Derivatives as Ligands in Heterometallic Systems

The versatile bridging capabilities of the in situ generated derivatives of pyridyl ketones make them excellent candidates for the construction of heterometallic systems. While specific examples involving this compound are not available, the principles derived from di-2-pyridyl ketone chemistry suggest their potential. By carefully selecting the reaction stoichiometry and the metal ions, it is possible to synthesize discrete heterometallic clusters containing both d- and f-block elements or different d-block elements. These systems are of great interest for their potential applications in magnetism and catalysis.

Advanced Characterization of Coordination Complexes

A combination of analytical techniques is employed to fully characterize the coordination complexes of pyridyl ketones.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometries of the metal centers, and the specific coordination mode of the ligand. For example, the crystal structure of [Er(NCS)₃{(py)₂C(OEt)(OH)}₃] revealed a nine-coordinate Er(III) ion in a tricapped trigonal prismatic geometry. sinodoschemistry.com In the dinuclear complex [Er₂{(py)₂C(OMe)O}₃(NCS)₃(MeOH)], the two eight-coordinate Er(III) centers are triply bridged by the alkoxide oxygen atoms of the deprotonated hemiacetal ligands. sinodoschemistry.com

Spectroscopic methods are also crucial. Infrared (IR) spectroscopy can confirm the coordination of the pyridyl rings and monitor the transformation of the carbonyl group. For lanthanide complexes, solid-state diffuse reflectance spectroscopy can provide insights into the f-f electronic transitions. sinodoschemistry.com

For paramagnetic complexes, particularly polynuclear clusters of transition metals, variable-temperature magnetic susceptibility measurements are essential. These studies provide information about the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic exchange interactions between the metal centers. For example, magnetic studies on a series of cubane-like clusters revealed antiferromagnetic behavior for a Mn(II) complex and ferromagnetic interactions for a Ni(II) analogue. rsc.orgresearchgate.net An undecanuclear nickel(II) cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂], was found to possess an S = 3 ground state, as determined by detailed magnetic studies. mdpi.comresearchgate.net

X-ray Structural Analysis of Metal–Ligand Complexes

No information is available on the X-ray structural analysis of metal complexes containing the this compound ligand.

Spectroscopic Probes of Coordinated Ligands

There is no published data on the spectroscopic properties of coordinated this compound.

Electrochemical Properties of Metal-Pyridyl Ketone Systems

No studies on the electrochemical properties of metal complexes with this compound have been reported in the scientific literature.

Advanced Applications and Future Research Directions

Molecular Sensing Capabilities of Pyridyl Ketone Derivatives

The pyridine (B92270) ring, with its nitrogen lone pair, is a well-established coordination site for metal ions and a hydrogen bond acceptor. This inherent property of pyridyl derivatives makes them excellent candidates for the development of chemosensors. Research has shown that hydrazone derivatives of di-2-pyridyl ketone exhibit sensitive molecular sensing behavior in non-aqueous media. nih.gov These molecules can detect substrates at low concentrations through changes in their electronic transitions. nih.gov

The sensing mechanism in many pyridyl-based sensors relies on phenomena such as intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte. This interaction often leads to a measurable change in the photophysical properties of the molecule, such as a shift in absorption or emission spectra, providing a basis for colorimetric or fluorescent sensing. For instance, pyridine derivatives have been successfully employed as fluorescent sensors for the detection of various cations. mdpi.com

For 3-Methylbutyl 2-pyridyl ketone, the introduction of the 3-methylbutyl group could influence its solubility and conformational flexibility, potentially enhancing its selectivity and sensitivity as a sensor. Future research could focus on synthesizing derivatives of this compound, such as Schiff bases or hydrazones, and evaluating their response to a range of analytes, including metal ions and small organic molecules.

Table 1: Potential Analytes for Sensing by this compound Derivatives

| Analyte Class | Potential Sensing Mechanism | Relevant Research on Analogues |

| Metal Ions | Coordination with the pyridyl nitrogen and ketone oxygen, leading to changes in fluorescence or color. | Pyridine derivatives used as fluorescent sensors for various cations. mdpi.com |

| Anions | Hydrogen bonding interactions with functionalized derivatives, causing detectable spectroscopic shifts. | Anion sensing capabilities of molecular aggregates of pyridine derivatives. mdpi.com |

| Neutral Molecules | Host-guest interactions, potentially leading to changes in the compound's conformation and electronic properties. | General principles of molecular recognition by synthetic receptors. |

Design and Development of Novel Catalytic Systems

Pyridyl-containing compounds are extensively used as ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals. These complexes have shown significant catalytic activity in a range of organic transformations. For example, palladium complexes with di-2-pyridyl ketone as a ligand have been found to be efficient catalysts for Suzuki cross-coupling reactions. researchgate.net Similarly, iron(II) complexes with (pyridyl)imine ligands have been investigated as catalysts for the transfer hydrogenation of ketones. researchgate.net

The role of the pyridyl ketone ligand in these catalytic systems is multifaceted. It can influence the electronic properties of the metal center, stabilize the active catalytic species, and control the stereoselectivity of the reaction. The steric and electronic properties of the ligand can be fine-tuned by modifying its substituents.

In the case of this compound, the alkyl group could offer unique steric hindrance around the metal center, potentially leading to novel reactivity and selectivity in catalytic reactions. Future research could involve the synthesis of transition metal complexes of this compound and their application in various catalytic reactions, such as C-C and C-N cross-coupling reactions, hydrogenations, and oxidations. The development of both homogeneous and heterogeneous catalytic systems based on this ligand is a promising avenue for exploration. For instance, palladium(II) complexes with pyridine ligands have shown catalytic activity that is influenced by the substituents on the pyridine ring. acs.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Metal Center | Potential Advantages of this compound Ligand |

| Suzuki-Miyaura Coupling | Palladium | Modulated steric and electronic properties for enhanced selectivity and activity. |

| Heck Reaction | Palladium | Increased catalyst stability and turnover numbers. |

| Hydrogenation of Ketones | Iron, Ruthenium | Potential for asymmetric induction due to the chiral nature of derived ligands. |

| C-H Activation | Rhodium, Iridium | Directing group capabilities for site-selective functionalization. |

Theoretical Predictions for Advanced Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic and photophysical properties of molecules. Such theoretical studies can provide valuable insights into the potential of a compound for applications in materials science, such as in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics.

Theoretical studies on pyridyl ketone derivatives have explored their excited state properties and conformational landscapes. For instance, the photophysical properties of thienyl pyridyl ketones have been investigated to understand the influence of the nitrogen position on their excited state behavior. These studies are crucial for designing molecules with specific light-absorbing and emitting characteristics.

For this compound, theoretical calculations could be employed to predict its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters for its potential use in electronic devices. Furthermore, calculations could predict its absorption and emission spectra, guiding the experimental investigation of its photophysical properties. The effect of the 3-methylbutyl group on the molecular packing and solid-state properties could also be modeled, providing insights into its potential as a crystalline material with interesting optical or electronic properties. The photocyclization of di(2-pyridyl) ketone in aqueous solution has been studied, indicating the potential for interesting photochemical reactivity in related compounds. acs.org

Table 3: Theoretically Predictable Properties of this compound for Materials Science

| Property | Computational Method | Potential Application |

| HOMO-LUMO Gap | Density Functional Theory (DFT) | Organic semiconductors, OLEDs |

| Absorption and Emission Spectra | Time-Dependent DFT (TD-DFT) | Organic dyes, fluorescent probes |

| Molecular Packing in Solid State | Molecular Dynamics (MD) | Crystalline materials with specific optical properties |

| Non-linear Optical Properties | Coupled-Cluster (CC) methods | Optical switching and data storage |

Interdisciplinary Research Opportunities Involving this compound

The versatile nature of the pyridyl ketone scaffold lends itself to a wide range of interdisciplinary research opportunities, spanning from medicinal chemistry to materials engineering.

In the realm of medicinal chemistry , pyridyl ketone derivatives have been explored for their biological activities. The core structure can serve as a scaffold for the design of enzyme inhibitors or receptor antagonists. The introduction of the lipophilic 3-methylbutyl group could enhance the bioavailability and pharmacokinetic properties of potential drug candidates derived from this compound. Future work could involve the synthesis of a library of derivatives and their screening against various biological targets.

In materials science , the ability of this compound to coordinate with metal ions could be exploited for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. The 3-methylbutyl group could play a crucial role in templating the structure of these materials and modifying their porosity and surface properties.

Furthermore, the integration of this compound into supramolecular assemblies could lead to the development of "smart" materials that respond to external stimuli such as light, temperature, or the presence of specific chemical species. The non-covalent interactions involving the pyridyl ketone moiety could be harnessed to control the self-assembly of these systems.

The exploration of these advanced applications and future research directions will undoubtedly unveil the full potential of this compound as a versatile building block in various fields of science and technology.

Q & A

Q. Optimization Parameters :

- Temperature Control : Excess heat may lead to side reactions (e.g., pyridine ring decomposition).

- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution on the pyridine ring.

- Purification : Column chromatography or recrystallization ensures >95% purity.

Table 1 : Synthetic Yield Comparison for Pyridyl Ketone Derivatives

| Step | Yield (%) | Key Challenges |

|---|---|---|

| Addition Reaction | 70–85 | Competing side alkylations |

| Oximization | 80–90 | Hydroxylamine stability |

| Esterification | 60–75 | Steric hindrance with bulky groups |

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Characterization relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as seen in related Cu(II) complexes with pyridyl ketone oximes .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 178.12 for Methyl 2-pyridyl ketone) .

Advanced: What mechanistic insights explain the biological activity of this compound derivatives?

Methodological Answer:

Studies on structurally similar compounds reveal two primary mechanisms:

Antifungal Activity : Disruption of fungal membrane integrity via ketone group interactions with lipid bilayers, as observed in Candida albicans inhibition (IC₅₀ = 12 µM) .

Antiviral Activity : Derivatives like 2-pyridyl ketone amides inhibit HBV-DNA replication by targeting viral polymerase (e.g., compound 6h: EC₅₀ = 0.8 µM) .

Q. Key Structural Determinants :

- Pyridyl Ring Position : 2-Pyridyl substitution enhances metal-binding capacity in coordination complexes, influencing bioactivity .

- Alkyl Chain Length : Longer chains (e.g., 3-Methylbutyl) improve lipophilicity and membrane penetration .

Advanced: How do researchers resolve contradictions in reported biological activities of pyridyl ketone derivatives?

Methodological Answer:

Discrepancies arise from variations in assay conditions or structural modifications. Strategies include:

- Standardized Assays : Replicating studies under uniform conditions (e.g., pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) Analysis : Systematic comparison of substituents (Table 2).

- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., antifungal vs. antiviral efficacy linked to ketone vs. oxime groups) .

Table 2 : SAR for Pyridyl Ketone Derivatives

| Derivative | Biological Activity | Key Substituent |

|---|---|---|

| 3-Methylbutyl variant | Antifungal (IC₅₀: 15 µM) | Bulky alkyl chain |

| 2-Pyridyl oxime | Antiviral (EC₅₀: 1.2 µM) | Oxime group (N–O bond) |

Advanced: What design principles optimize coordination complexes using this compound?

Methodological Answer:

Pyridyl ketones act as ligands in metal complexes. Key considerations:

- Donor Atoms : The pyridyl nitrogen and ketone oxygen form chelates with metals like Cu(II) or Mn(III), as seen in [Cu₃(PhPyCNO)₃(μ₃-OH)] clusters .

- Steric Effects : Bulky 3-Methylbutyl groups may limit metal accessibility, requiring smaller substituents for polynuclear complexes .

- Reaction pH : Neutral or slightly acidic conditions (pH 6–7) prevent ligand hydrolysis .

Case Study : Trinuclear Mn(II/III) clusters with phenyl 2-pyridyl ketoxime showed S = 9/2 spin states, highlighting magnetic applications .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.